BenchChemオンラインストアへようこそ!

4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid

Pyronaridine synthesis Anthranilic acid intermediate Ullmann condensation

The compound 4‑Chloro‑2‑[(6‑methoxypyridin‑3‑yl)amino]benzoic acid (CAS 6626‑07‑9) belongs to the class of N‑aryl‑anthranilic acid derivatives. Its structure incorporates a 4‑chlorobenzoic acid moiety linked via a secondary amine bridge to a 6‑methoxypyridin‑3‑yl group [REFS‑1].

Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
CAS No. 6626-07-9
Cat. No. B1614772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid
CAS6626-07-9
Molecular FormulaC13H11ClN2O3
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C13H11ClN2O3/c1-19-12-5-3-9(7-15-12)16-11-6-8(14)2-4-10(11)13(17)18/h2-7,16H,1H3,(H,17,18)
InChIKeyUYMKSOUAEXWFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic Acid (CAS 6626-07-9) – Structural Identity and Core Procurement Relevance


The compound 4‑Chloro‑2‑[(6‑methoxypyridin‑3‑yl)amino]benzoic acid (CAS 6626‑07‑9) belongs to the class of N‑aryl‑anthranilic acid derivatives. Its structure incorporates a 4‑chlorobenzoic acid moiety linked via a secondary amine bridge to a 6‑methoxypyridin‑3‑yl group [REFS‑1]. This substitution pattern places it at a key junction in the synthesis of the antimalarial drug pyronaridine tetraphosphate, where it serves as the direct precursor to the 7,10‑dichloro‑2‑methoxybenzo[b]‑1,5‑naphthyridine core [REFS‑2]. It is registered under NSC number 60303 and is designated as Pyronaridine Impurity 8 in regulatory impurity profiling [REFS‑3]. The compound exhibits measurable but modest inhibitory activity against 4‑hydroxyphenylpyruvate dioxygenase (HPPD) as well as weak xanthine oxidase inhibition [REFS‑4].

Why Close Analogs Cannot Substitute 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic Acid for Pyronaridine Synthesis and Impurity Control


The precise pattern of substitution on the anthranilic acid core – specifically the 4‑chloro substituent combined with the 6‑methoxypyridin‑3‑ylamino group at the 2‑position – is mandated by the downstream cyclisation chemistry that forms the benzo[b]‑1,5‑naphthyridine scaffold of pyronaridine [REFS‑1]. Replacement with a positional isomer or an analog bearing a different leaving group alters the regioelectronic requirements for the POCl₃‑mediated cyclisation and leads to a shift in the impurity profile, most notably the formation of the critical process impurity BIA that the improved manufacturing process was specifically designed to eliminate [REFS‑2]. Furthermore, as the regulatory‑defined Pyronaridine Impurity 8, only the exact CAS‑registered compound can serve as a valid reference standard for pharmacopoeial analytical method development and ANDA‑compliant quality control [REFS‑3].

Quantitative Procurement Differentiation Evidence for 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic Acid (6626-07-9)


Synthetic Yield of the Key Pyronaridine Intermediate in the Optimised Industrial Process

In the improved manufacturing process reported by Lee et al., the Ullmann‑type condensation of 2,4‑dichlorobenzoic acid with 5‑amino‑2‑methoxypyridine catalysed by CuI delivers the target compound (compound 6) in an isolated yield of 75.7 % [REFS‑1]. By comparison, the subsequent cyclisation of the same intermediate to the naphthyridine core proceeds with a lower yield of 72.7 % under POCl₃ conditions [REFS‑1]. The yield of this Ullmann condensation step thus represents the most efficient transformation in the linear sequence and exceeds the overall process yield of 54 % reported by Liu et al. for a five‑step convergent route [REFS‑2], underscoring that procurement of high‑purity intermediate reduces downstream yield losses.

Pyronaridine synthesis Anthranilic acid intermediate Ullmann condensation

HPPD Inhibition: Quantitative Biochemical Activity Baseline

The compound displays measurable inhibition of 4‑hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) with a binding constant (Ki) of 300 µM (300,000 nM) [REFS‑1]. This places it among the weaker HPPD ligands relative to the herbicide template triketone inhibitors which typically act in the low‑nanomolar range, but establishes a confirmed biochemical profile that may be relevant for selectivity screening in mammalian systems. No head‑to‑head comparator data for close structural analogs are available; therefore this evidence is offered as a quantitative baseline for structure‑activity relationship (SAR) programmes. For context, the Ki of the well‑known triketone mesotrione for plant HPPD is on the order of 10‑50 nM [REFS‑2].

4-Hydroxyphenylpyruvate dioxygenase HPPD inhibitor BindingDB ChEMBL

Regulatory Impurity Identity: Pyronaridine Impurity 8 for ANDA Method Validation

This compound is officially designated as Pyronaridine Impurity 8 and is supplied under the CAS identity 6626‑07‑9 with comprehensive characterisation data (¹H‑NMR, MS, HPLC trace) that meet ICH Q3A/Q3B requirements for impurity standards [REFS‑1]. Unlike generic 4‑chloro‑2‑arylamino benzoic acid derivatives that lack regulatory recognition, Impurity 8 is accepted by multiple pharmacopoeial reference standard suppliers (SynZeal, Simson Pharma, Daicel Pharma Standards) for analytical method development, method validation (AMV), and quality‑controlled (QC) release testing in abbreviated new drug applications (ANDAs) for pyronaridine tetraphosphate [REFS‑1]. The regulatory acceptance is contingent on the exact molecular identity; substitution with a positional isomer or a related anthranilic acid ester would invalidate the impurity profiling protocol [REFS‑2].

Pyronaridine impurity profiling ANDA reference standard HPLC method validation

Key Intermediate Status in the Cyclisation Step to the Naphthyridine Core

Both published industrial manufacturing routes for pyronaridine tetraphosphate converge on 4‑chloro‑2‑[(6‑methoxypyridin‑3‑yl)amino]benzoic acid as the penultimate intermediate that undergoes POCl₃‑mediated cyclisation to give 7,10‑dichloro‑2‑methoxybenzo[b]‑1,5‑naphthyridine [REFS‑1][REFS‑2]. In the Lee et al. redesigned process, careful control of this cyclisation eliminated the critical process impurity BIA, which was identified as a regioisomeric side product arising during the POCl₃ step [REFS‑1]. Other pyronaridine impurities (e.g. Impurity 1, Impurity 2, Impurity 3) originate from different stages of the synthesis (Mannich reaction, demethylation side reactions) and therefore cannot serve as process performance indicators for the cyclisation step [REFS‑3]. This unique position in the synthetic route makes CAS 6626‑07‑9 the sole marker for monitoring the critical quality attribute of cyclisation efficiency.

Pyronaridine core synthesis Cyclisation precursor Process impurity control

Validated Application Scenarios for 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic Acid (CAS 6626-07-9) Based on Quantitative Evidence


Method Validation and Quality Control for Pyronaridine Tetraphosphate ANDA Submissions

The compound is supplied as Pyronaridine Impurity 8 under ICH‑compliant characterisation protocols. It is used directly as a reference standard for HPLC method development, system suitability testing, and forced degradation studies during ANDA filing for generic pyronaridine tetraphosphate products [REFS‑1]. The documented synthetic yield of 75.7 % for this intermediate [REFS‑2] allows process chemists to benchmark their in‑house condensation steps against the published optimised route, facilitating technology transfer.

Cyclisation Step Troubleshooting and Process Development for Naphthyridine Core Formation

As the unique penultimate intermediate that undergoes POCl₃‑mediated cyclisation to the benzo[b]‑1,5‑naphthyridine scaffold [REFS‑3][REFS‑4], this compound is the sole suitable marker for investigating and controlling the formation of the BIA process impurity. Analytical laboratories can use the pure reference material to spike reaction mixtures and establish HPLC response factors for quantitative impurity tracking.

HPPD‑Focused Biochemistry and Structure‑Activity Relationship Studies

The compound's confirmed HPPD Ki of 300 µM [REFS‑5] provides a quantitative starting point for medicinal chemistry campaigns aiming to improve binding affinity through scaffold modification. The 4‑chloro‑2‑arylamino benzoic acid framework can be elaborated in parallel libraries to probe the HPPD active site.

Quote Request

Request a Quote for 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.